17Beta-Estradiol-16,16,17-d3 3-Benzoate
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Overview
Description
17Beta-Estradiol-16,16,17-d3 3-Benzoate: is a deuterated form of estradiol, a potent estrogenic hormone. This compound is specifically labeled with deuterium at the 16, 16, and 17 positions, which makes it useful in various scientific research applications, particularly in the study of estrogenic activity and metabolism. The benzoate ester at the 3-position enhances its stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-16,16,17-d3 3-Benzoate typically involves the following steps:
Deuteration: The introduction of deuterium atoms at the 16, 16, and 17 positions of estradiol. This can be achieved through catalytic hydrogenation using deuterium gas.
Esterification: The 3-hydroxyl group of the deuterated estradiol is esterified with benzoic acid or its derivatives under acidic conditions to form the benzoate ester
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterium gas in large reactors to achieve high isotopic purity.
Esterification: Conducted in large-scale reactors with optimized conditions to ensure high yield and purity of the final product
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 17Beta-Estradiol-16,16,17-d3 3-Benzoate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzoate ester can be hydrolyzed under basic conditions to yield the free deuterated estradiol
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Hydrolysis using sodium hydroxide or other strong bases
Major Products:
Oxidation: Formation of estrone derivatives.
Reduction: Formation of dihydroestradiol derivatives.
Substitution: Formation of free deuterated estradiol
Scientific Research Applications
Chemistry:
- Used as a stable isotope-labeled compound in mass spectrometry for the study of estrogen metabolism and pharmacokinetics .
Biology:
- Employed in research to understand the biological pathways and mechanisms of estrogen action in various tissues .
Medicine:
- Utilized in the development of hormone replacement therapies and in the study of estrogen-related diseases such as breast cancer .
Industry:
Mechanism of Action
17Beta-Estradiol-16,16,17-d3 3-Benzoate exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions, bone density, and cardiovascular health .
Comparison with Similar Compounds
Estradiol Benzoate: A non-deuterated form with similar estrogenic activity but different metabolic stability.
Estrone: Another estrogenic hormone with a different structure and activity profile.
Ethinylestradiol: A synthetic estrogen with higher oral bioavailability and different pharmacokinetics
Uniqueness:
Properties
Molecular Formula |
C25H28O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20?,21?,22?,23-,25?/m0/s1/i12D2,23D |
InChI Key |
UYIFTLBWAOGQBI-DMAPMEDASA-N |
Isomeric SMILES |
[2H][C@@]1(C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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